Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate is a chemical compound with the formula and a molecular weight of 216.93 g/mol. It is categorized under heterocyclic compounds, specifically pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate is classified under the CAS number 2245111-15-1. It is primarily sourced from chemical suppliers and is available in various purities, typically around 95% . The compound is often used in research settings due to its unique structural properties and potential biological activities.
The synthesis of Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate generally involves several steps:
Specific methodologies may vary based on the desired purity and yield, but common reagents include lithium hydroxide and various chlorinated pyridazines .
Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate has a distinct molecular structure characterized by:
The chemical structure can be represented using the SMILES notation: O=C(C1=NN=C(Cl)C=C1Cl)[O-].[H]O[H].[Li+]
.
Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate can participate in various chemical reactions:
The mechanism of action for Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate involves its interaction with biological targets, potentially influencing enzymatic pathways or cellular processes. While specific mechanisms are still under investigation, preliminary studies suggest that it may modulate signaling pathways associated with various diseases, including cancer and inflammation .
Relevant data regarding its physical properties can be found in databases such as PubChem, which provides detailed information on its chemical characteristics .
Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3